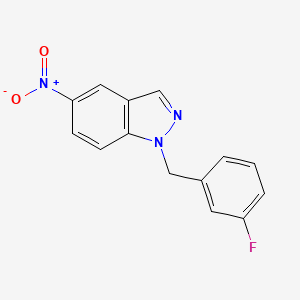

1-(3-fluorobenzyl)-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBVHKPWDJQLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620953 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529508-58-5 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529508-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context of 1 3 Fluorobenzyl 5 Nitro 1h Indazole

The academic and industrial interest in 1-(3-fluorobenzyl)-5-nitro-1H-indazole stems from its specific chemical features, which make it a valuable precursor for more complex molecules with potential therapeutic applications.

Position within the Broader Field of Nitroindazole Derivatives

Nitroindazole derivatives, characterized by the presence of one or more nitro groups on the indazole ring, are a significant subclass of indazole compounds. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the indazole ring, influencing its reactivity and biological activity. mdpi.com Research on nitroindazoles has explored their potential as anticancer, antiprotozoal, and antibacterial agents. rsc.orgmdpi.com For example, some 5-nitroindazole (B105863) derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com The specific placement of the nitro group at the C-5 position, as seen in the title compound, is a common feature in many biologically active indazole derivatives.

Focus on N-alkylation and Nitro Substituents in Indazole Chemistry

The synthesis of N-substituted indazoles is a key area of research in medicinal chemistry, as the substituent at the nitrogen atom can significantly impact the compound's biological activity and pharmacokinetic properties. The process of N-alkylation, which involves the addition of an alkyl group to one of the nitrogen atoms of the indazole ring, can result in two different isomers (N-1 and N-2), and controlling the regioselectivity of this reaction is a common synthetic challenge.

The 3-fluorobenzyl group in this compound is a specific N-1 substituent that has been incorporated into various drug candidates. The fluorine atom can improve metabolic stability and binding affinity to target proteins. The combination of the N-1 fluorobenzyl group and the C-5 nitro group makes this compound a strategic starting material. The nitro group can be readily reduced to an amino group, providing a chemical handle for further synthetic modifications. nih.gov This is exemplified by the use of this compound in the synthesis of potent inhibitors of the ALK5 receptor, a target for cancer and fibrosis therapies. nih.govrawdatalibrary.netresearchgate.net

Scope and Objectives of Academic Inquiry for 1 3 Fluorobenzyl 5 Nitro 1h Indazole

The primary focus of academic and industrial inquiry into 1-(3-fluorobenzyl)-5-nitro-1H-indazole is its utility as a key building block in the synthesis of more complex and biologically active molecules. The objectives of this research can be summarized as follows:

To serve as a starting material for the synthesis of novel therapeutic agents: The compound's structure is designed for facile chemical modification. The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of new chemical entities.

To develop efficient and scalable synthetic routes: A key objective is to optimize the synthesis of this compound and its subsequent conversion to target molecules, ensuring high yields and purity for potential large-scale production.

In essence, while this compound may not be the final active pharmaceutical ingredient, its strategic design makes it an indispensable tool for the discovery and development of new drugs.

Compound Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀FN₃O₂ | bldpharm.com |

| Molecular Weight | 271.25 g/mol | bldpharm.com |

| CAS Number | 529508-58-5 | bldpharm.com |

| Appearance | Solid | - |

| Synonyms | 1-((3-Fluorophenyl)methyl)-5-nitro-1H-indazole | - |

An in-depth examination of the synthetic strategies for creating this compound reveals a landscape of established and versatile chemical reactions. The formation of this specific molecule relies on foundational methods for constructing the core 1H-indazole ring system, followed by targeted N-alkylation. This article delves into these synthetic methodologies, focusing exclusively on the chemical transformations pertinent to the synthesis of the title compound and its precursors.

Computational Chemistry and in Silico Studies of 1 3 Fluorobenzyl 5 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For compounds like 1-(3-fluorobenzyl)-5-nitro-1H-indazole, these methods can elucidate properties ranging from molecular stability to the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. oaji.netcuny.edu It is frequently employed to calculate molecular geometries, vibrational frequencies, and electronic properties. For analogous compounds, DFT calculations have been performed using various basis sets, such as B3LYP/6-311++G(d,p), to obtain reliable results. oaji.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). cuny.eduirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. oaji.netirjweb.com

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Pyrazoline Derivative (M1) | -5.92 | -2.50 | 3.42 | unar.ac.id |

| Pyrazoline Derivative (M6) | -6.06 | -2.90 | 3.16 | unar.ac.id |

| 2-(substituted)oxazolo[4,5-b]pyridine (P7) | Not Specified | Not Specified | 4.4852 | dntb.gov.ua |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govunar.ac.id This is crucial for predicting how a molecule will interact with other molecules, including biological targets. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the aromatic rings. nih.govunar.ac.idnih.gov The fluorine atom on the benzyl (B1604629) group would also contribute to the electrostatic potential, creating a localized region of negative charge. Such analyses on similar nitro-containing heterocyclic compounds have confirmed that the nitro group is a primary site for electrophilic interactions. unar.ac.idnih.gov

Conformational analysis is used to determine the most stable three-dimensional arrangement of atoms in a molecule. For a flexible molecule like this compound, which has a rotatable bond between the indazole ring and the benzyl group, multiple conformations are possible.

Studies on structurally related molecules, such as 1-ethyl-5-nitro-1H-indazole, have used X-ray crystallography to determine their solid-state conformation. For instance, in 1-ethyl-5-nitro-1H-indazole, the ethyl group is positioned perpendicularly to the indazole plane. A similar perpendicular or twisted orientation of the fluorobenzyl group relative to the indazole ring in the target compound would be expected to minimize steric hindrance. Theoretical calculations can predict the relative energies of different conformers, identifying the most stable (lowest energy) structure, which is crucial for understanding its interactions and properties.

Density Functional Theory (DFT) Calculations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. jocpr.comnih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. researchgate.netnih.govresearchgate.net

A ligand-protein interaction profile details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex between a ligand and a protein. For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity.

Docking studies on similar indazole derivatives have shown that the indazole core can form crucial interactions with amino acid residues in a protein's active site. researchgate.netnih.gov For the target compound, the following interactions would be anticipated:

Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor, likely interacting with donor residues like arginine or lysine (B10760008) in a protein's binding pocket.

π-π Stacking: The aromatic indazole and fluorobenzyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzyl group can form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, a specific type of non-covalent interaction.

In studies of related compounds, binding energies are calculated to quantify the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. researchgate.netresearchgate.net

Prediction of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This method calculates the preferred orientation and conformation of the ligand, resulting in a binding affinity score that estimates the strength of the interaction.

Research on related indazole derivatives has successfully used molecular docking to predict binding modes with various biological targets, including enzymes crucial for disease pathways like Trypanothione (B104310) Reductase in Leishmania and Hypoxia-inducible factor-1α (HIF-1α) in cancer. nih.govnih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the receptor's binding site, and its conformational flexibility is explored to find the most stable binding pose.

The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex. A lower binding energy suggests a stronger, more favorable interaction. Docking studies also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding. nih.gov For instance, the indazole core can act as a scaffold, while the 3-fluorobenzyl and 5-nitro groups can form specific interactions with amino acid residues in the binding pocket, enhancing affinity and selectivity. nih.gov

Table 1: Illustrative Predicted Binding Affinities for this compound with Various Targets

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Trypanothione Reductase | 2JK6 | -8.5 | TYR110, TRP122, ARG228 |

| HIF-1α | 4H6J | -7.9 | LYS532, SER535, ILE540 |

| ALK5 Kinase | 1RW8 | -9.1 | LYS232, ASP351, MET348 |

| MDM2 | 1RV1 | -7.5 | GLN72, HIS73, LEU54 |

Note: This data is illustrative, based on typical results for similar compounds, and serves to demonstrate the output of molecular docking studies.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex in a simulated biological environment. nih.govnih.gov These simulations provide a more realistic understanding of the complex's stability and the nature of its interactions over time, typically on the nanosecond scale. nih.gov

The process involves placing the docked complex in a solvent box (usually water) with ions to mimic physiological conditions. nih.gov The simulation then calculates the trajectory of every atom over a set period, revealing how the ligand and protein interact and change conformation.

A key output of MD simulations is the assessment of the ligand's stability within the binding site. nih.gov This is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial docked position. A low and stable RMSD value over the course of the simulation suggests that the ligand remains tightly bound in its initial predicted pose. nih.gov

Further analysis includes the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein and ligand, and the analysis of intermolecular contacts, such as hydrogen bonds. nih.gov Consistent hydrogen bonding and other interactions throughout the simulation confirm a stable binding mode. nih.gov For this compound, MD simulations would verify if the interactions predicted by docking are maintained, thus validating the binding hypothesis. nih.gov

Table 2: Example of Molecular Dynamics Simulation Stability Metrics

| Simulation Metric | Value (Illustrative) | Interpretation |

| Ligand RMSD | 1.5 Å (average) | Indicates high stability of the ligand in the binding pocket. |

| Protein RMSF (Binding Site) | < 2.0 Å | Shows that the binding site residues remain relatively stable upon ligand binding. |

| Hydrogen Bond Occupancy | > 75% | Suggests strong and persistent hydrogen bonding between the ligand and receptor. |

Note: These values are representative examples from MD studies of similar inhibitor-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. These studies help in optimizing lead compounds to improve their efficacy and other properties. jyoungpharm.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govjyoungpharm.org To build a QSAR model for indazole derivatives, a dataset of compounds with known activities against a specific target is required. Molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Statistical methods, such as partial least squares (PLS) regression, are then used to generate an equation that predicts biological activity based on these descriptors. jyoungpharm.org A robust QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov

Structure-Activity Relationship (SAR) studies provide qualitative insights into how different functional groups on a molecule contribute to its biological effect. For this compound, the SAR can be analyzed by considering its distinct structural components:

Indazole Scaffold : The indazole ring system is a common "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov

5-Nitro Group : The nitro group is a strong electron-withdrawing group. This property can significantly influence the electronic distribution of the indazole ring, potentially enhancing binding through electrostatic or dipole interactions. acgpubs.org Its presence can be crucial for activity in certain targets. researchgate.net In some related nitroaromatic compounds, the nitro group is a key feature for their biological effects. mdpi.com

1-(3-fluorobenzyl) Group : This substituent at the N1 position provides a significant hydrophobic component, which can engage in hydrophobic interactions within a protein's binding pocket. The fluorine atom at the meta-position of the benzyl ring can modulate the molecule's electronic properties and may form specific interactions (e.g., halogen bonds or hydrogen bonds), potentially improving binding affinity and metabolic stability. nih.gov The substitution pattern on the benzyl ring is often a critical determinant of potency in related inhibitor classes. nih.gov

Table 3: Summary of Structure-Activity Relationships for Indazole Derivatives

| Structural Moiety | Position | General Contribution to Activity |

| Indazole Core | - | Acts as a rigid scaffold for orienting substituents. |

| Nitro Group | 5 | Electron-withdrawing nature can enhance binding affinity through polar interactions. acgpubs.org |

| Benzyl Group | 1 | Provides hydrophobic interactions; substitution pattern is key for tuning potency. nih.govnih.gov |

| Fluoro Substituent | 3 (on benzyl) | Can improve binding affinity and metabolic properties. nih.gov |

Future Directions and Research Perspectives for 1 3 Fluorobenzyl 5 Nitro 1h Indazole

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

Strategic modifications to the core structure of 1-(3-fluorobenzyl)-5-nitro-1H-indazole are essential for optimizing its therapeutic potential. Research on related indazole compounds has demonstrated that the biological activity can be significantly modulated by introducing various substituents. nih.gov For instance, in studies on similar 5-nitroindazole (B105863) derivatives, modifications at different positions of the indazole ring and the benzyl (B1604629) group have led to compounds with enhanced trypanocidal activity. mdpi.com

Future synthetic strategies could explore:

Modification of the Benzyl Ring: Introducing different substituents (e.g., hydroxyl, methoxy, or other halogen atoms) on the fluorobenzyl moiety could alter lipophilicity and electronic properties, potentially improving target binding and pharmacokinetic profiles.

Alterations at the Indazole Core: While the 5-nitro group is often crucial for the activity of many indazole-based antimicrobial agents, exploring modifications at other positions (e.g., C3, C6, C7) of the indazole ring could refine selectivity and reduce off-target effects. mdpi.comnih.gov For example, the introduction of a methyl group at the C3 position has been a strategy in the development of IDO1 inhibitors. nih.gov

Deuterium (B1214612) Incorporation: The strategic placement of deuterium at metabolic "soft spots" can slow down metabolism, potentially enhancing bioavailability and efficacy, as seen in ALK5 inhibitor analogs. nih.gov

| Modification Site | Proposed Change | Rationale for Improvement | Reference Analog Class |

|---|---|---|---|

| Benzyl Ring | Vary position and nature of halogen (e.g., 4-fluoro, 3,5-difluoro) | Optimize binding interactions and metabolic stability. acs.org | Antiandrogens (e.g., MDV-3100) acs.org |

| Indazole C3 Position | Introduction of alkoxy or amine groups | Modulate solubility, stability, and target engagement. nih.gov | Antileishmanial 3-alkoxy-1-benzyl-5-nitroindazoles nih.gov |

| Indazole N1-substituent | Replace benzyl with other aryl or alkyl groups | Explore conformational effects on target binding. acs.org | EP3 Receptor Antagonists acs.org |

| Metabolic Hotspots | Incorporate deuterium (D) for C-H bonds | Improve pharmacokinetic profile by reducing metabolic rate. nih.gov | ALK5 Inhibitors nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements could be explored.

Nitro Group Replacement: The nitro group, while important for the activity of many antiparasitic compounds, can sometimes be associated with toxicity concerns. mdpi.com Replacing it with bioisosteres like a cyano (-CN) or trifluoromethyl (-CF3) group could maintain the necessary electron-withdrawing properties while potentially improving the safety profile. cambridgemedchemconsulting.com

Indazole Core Isosteres: The indazole ring itself can be replaced with other bicyclic heteroaromatic systems like benzimidazole, imidazopyridine, or benzothiazole (B30560) to explore different spatial arrangements and hydrogen bonding patterns. researchgate.net

Fluorine Bioisosteres: The fluorine atom on the benzyl ring could be replaced with other small, electronegative groups such as a hydroxyl (-OH) or amino (-NH2) group to alter binding interactions. cambridgemedchemconsulting.com

Triazole/Tetrazole Rings: In some molecular scaffolds, replacing a triazole ring with a tetrazole has been shown to enhance biological activity, a strategy that could be adapted by linking such rings to the indazole core. nih.gov

| Original Group | Potential Bioisostere | Anticipated Outcome | Reference |

|---|---|---|---|

| 5-Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3) | Maintain electron-withdrawing character, potentially alter toxicity profile. | cambridgemedchemconsulting.com |

| Indazole Ring | Benzimidazole, Benzothiazole | Modify core structure, explore new binding interactions. | researchgate.netmdpi.com |

| Fluorine (-F) | Hydroxyl (-OH), Amino (-NH2) | Alter hydrogen bonding capacity and polarity. | cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl | Introduce heteroatoms to modulate solubility and protein interactions. | cambridgemedchemconsulting.com |

In-depth Mechanistic Studies of Biological Activity

A critical area for future research is to move beyond initial activity screening and conduct detailed studies to understand how this compound exerts its biological effects at a molecular level.

While the biological activity of various indazole derivatives is widely reported, the specific protein targets are often not fully characterized. researchgate.net For 5-nitroindazole compounds, the mechanism is sometimes linked to the generation of reactive oxygen species via nitroreductases, particularly in parasites like Trypanosoma cruzi. mdpi.com However, other indazole derivatives are known to be potent and selective inhibitors of specific enzymes.

Future research should aim to:

Identify Protein Targets: Employ techniques like affinity chromatography, chemical proteomics, or computational target prediction to identify the specific protein(s) that this compound binds to. Potential targets, based on related structures, could include protein kinases (e.g., ALK5), metabolic enzymes (e.g., IDO1), or parasite-specific enzymes like trypanothione (B104310) reductase. nih.govnih.govnih.gov

Characterize Binding: Once a target is identified, biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein. This information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design. For example, the crystal structure of endothelial nitric oxide synthase bound to a nitroindazole revealed a novel inactivation mechanism involving conformational changes and disruption of a cofactor interaction. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. nih.gov A systematic investigation into how each structural component of this compound contributes to its biological activity is necessary.

Key questions to address include:

Role of the Nitro Group: Is the 5-nitro group essential for activity? Does it act as a prodrug element activated by nitroreductases, or does it primarily serve as a key binding or electronic feature? mdpi.com

Influence of the Fluorobenzyl Group: What is the specific role of the 3-fluorobenzyl substituent? Does the fluorine atom participate in key hydrogen bonds or halogen bonds within the target's active site? The positioning of fluorobenzyl moieties has been shown to control the binding conformation in other heterocyclic inhibitors. nih.gov

Preclinical Development and In Vivo Investigations

Following promising in vitro results and mechanistic insights, the next logical step is to advance the most promising compounds into preclinical development. nih.gov This phase bridges the gap between laboratory discovery and potential human clinical trials. nih.govijdra.com

The preclinical evaluation would involve:

Pharmacokinetic Profiling: In vivo studies in animal models (e.g., mice) are required to determine the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An analog, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, demonstrated high oral bioavailability (F = 67.6%) in mice, suggesting that the fluorobenzyl indazole scaffold can possess favorable pharmacokinetic properties. nih.gov

In Vivo Efficacy Models: The compound's therapeutic effect must be demonstrated in relevant animal models of the target disease. nih.gov For example, if the compound shows anticancer activity in vitro, its ability to inhibit tumor growth would be tested in xenograft models. nih.gov

Formulation Development: Creating a stable formulation that allows for consistent and effective delivery of the compound is a crucial step for both preclinical testing and potential future clinical use. nih.gov

Advanced Computational Approaches for Predictive Modeling and Drug Design

The exploration of this compound and its analogues in drug discovery is significantly enhanced by advanced computational methods. These in silico techniques provide deep insights into the molecular interactions, structural requirements for activity, and potential biological targets, thereby guiding the rational design of more potent and selective therapeutic agents. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in this process.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to its target protein. For the indazole scaffold, docking studies have been instrumental in elucidating binding modes with various enzymes. For instance, in studies on related 1H-indazole derivatives, molecular docking simulations were performed to evaluate their potential as anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These studies revealed that specific substitutions on the indazole ring could lead to significant binding energies, indicating strong inhibitory potential. researchgate.net Similarly, docking studies on other indazole derivatives have explored their interactions with cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR), identifying key amino acid residues crucial for binding. researchgate.netjocpr.com For the closely related compound, 3-fluoro-5-nitro-1H-indazole, computational analyses have indicated that the nitro group at the C-5 position is involved in forming hydrogen bonds with residues such as Arg171 and Lys20 within the binding pocket of Monoamine Oxidase B (MAO-B), which is crucial for its inhibitory activity. evitachem.com

Molecular Dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. For 1H-indazole analogues targeting the COX-2 enzyme, MD simulations have been used to confirm the stability of the docked poses within the active site. researchgate.net The calculation of binding free energies using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) further refines the understanding of binding affinities. researchgate.net These simulations provide a rigorous validation of the docking results and help in prioritizing compounds for synthesis and biological testing.

Pharmacophore modeling is another critical computational approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. semanticscholar.org By analyzing a set of active molecules, a pharmacophore model can be generated to screen virtual libraries for new compounds with a higher probability of being active. For inhibitors of COX-2, pharmacophore models typically include features like hydrogen bond acceptors and aromatic rings. semanticscholar.org Such models, developed from known indazole-based inhibitors, can guide the design of novel derivatives of this compound with optimized interactions and potentially improved selectivity.

The table below summarizes findings from computational studies on related indazole compounds, which can be extrapolated to guide the design and study of this compound.

| Computational Method | Target Protein | Key Findings / Predictions | Relevant Compounds Studied | Source |

|---|---|---|---|---|

| Molecular Docking | Cyclooxygenase-2 (COX-2) | Difluorophenyl and methoxyphenyl groups on the indazole scaffold show significant binding energies (-9.11 and -8.46 kcal/mol respectively). | 1H-Indazole analogs | researchgate.net |

| Molecular Docking | MDM2-p53 | N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine showed a high binding energy (-3.59 x 10² kcal/mol) with interactions at GLN72 and HIS73. | 1-Trityl-5-azaindazole derivatives | researchgate.netjocpr.com |

| Molecular Docking | Trypanothione Reductase (TryR) | Predicted binding modes of nitro-indazole derivatives as potent antileishmanial agents. | 3-Chloro-6-nitro-1H-indazole derivatives | nih.gov |

| MD Simulation & MM-GBSA | Cyclooxygenase-2 (COX-2) | Confirmed the stability of the ligand-protein complex and demonstrated substantial binding affinities. | 1H-Indazole analogs | researchgate.net |

| Pharmacophore Modeling | Cyclooxygenase-2 (COX-2) | Identified key features for inhibition, including two aromatic rings and one hydrogen bond acceptor. | Triazole and other COX-2 inhibitors | semanticscholar.org |

Potential Therapeutic Applications Beyond Current Findings

While the specific biological profile of this compound is still under investigation, research on structurally related indazole compounds provides a strong basis for predicting its potential therapeutic applications. The unique combination of the fluorobenzyl group and the nitro-indazole core suggests that this molecule could be active in several therapeutic areas, including oncology, inflammation, and infectious diseases.

Anticancer Activity: The indazole scaffold is a well-established pharmacophore in oncology. nih.gov Derivatives have been designed as inhibitors of various protein kinases crucial for cancer progression, such as ALK5. nih.gov The presence of the 5-nitro group on the indazole ring is particularly significant. Nitroaromatic compounds are known to be selectively activated under hypoxic conditions, which are a hallmark of solid tumors. nih.gov This suggests that this compound could be investigated as a bioreductive prodrug, which is converted to a cytotoxic agent specifically within the low-oxygen tumor microenvironment. evitachem.com Furthermore, computational studies on related azaindazoles have shown potential interactions with cancer targets like MDM2-p53 and PBR, suggesting that the indazole core can be directed against various cancer pathways. researchgate.netjocpr.com

Anti-inflammatory Effects: Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The fluorobenzyl moiety can enhance binding affinity and metabolic stability. nih.gov Given that computational studies on other indazoles have demonstrated potent binding to COX-2, it is plausible that this compound could exert anti-inflammatory effects, making it a candidate for diseases like rheumatoid arthritis.

Antiparasitic Properties: Nitro-containing heterocyclic compounds are a cornerstone in the treatment of parasitic infections. The nitro group can be reductively activated by enzymes unique to certain parasites, leading to the generation of toxic radical species. mdpi.com For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to be promising antileishmanial candidates, with molecular modeling studies indicating that they target the parasite's trypanothione reductase. nih.gov This precedent suggests that this compound could be explored for activity against Leishmania and other protozoan parasites.

Neurological Disorders: Research into indole-based analogues has pointed towards MAO-B inhibition as a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov Importantly, computational studies on 3-fluoro-5-nitro-1H-indazole, a close structural relative, also suggest potential MAO-B inhibitory activity. evitachem.com This indicates that this compound might possess activity relevant to the treatment of neurological conditions by modulating monoamine neurotransmitter levels.

The table below outlines the potential therapeutic applications based on evidence from related compounds.

| Potential Therapeutic Area | Proposed Mechanism / Target | Evidence from Related Compounds | Source |

|---|---|---|---|

| Oncology | Hypoxia-activated prodrug; Kinase inhibition (e.g., ALK5); MDM2-p53 pathway | The 5-nitro group allows for bioreductive activation in tumors. Indazoles are known kinase inhibitors. | researchgate.netevitachem.comnih.govnih.gov |

| Inflammation | COX-2 Inhibition | Computational studies show potent binding of indazole derivatives to the COX-2 active site. | researchgate.net |

| Parasitic Diseases (e.g., Leishmaniasis) | Inhibition of parasite-specific enzymes like Trypanothione Reductase | 3-Chloro-6-nitro-1H-indazole derivatives show antileishmanial activity. | nih.gov |

| Neurological Disorders | Monoamine Oxidase B (MAO-B) Inhibition | Computational studies on 3-fluoro-5-nitro-1H-indazole suggest MAO-B inhibitory potential. | evitachem.com |

Q & A

Q. Optimization strategies :

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Maintain temperatures below 100°C to prevent nitro group decomposition .

Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., fluorobenzyl protons at δ 5.6–5.8 ppm, nitro group deshielding effects) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (271.25 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .

How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound?

Q. Advanced

- Disorder modeling : Use SHELXL’s PART instruction to model disordered fluorobenzyl or nitro groups, refining occupancy factors and anisotropic displacement parameters .

- Twinning analysis : Employ TWIN/BASF commands in SHELXL to address pseudo-merohedral twinning, common in nitro-containing crystals .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .

Q. Example refinement metrics :

| Parameter | Value |

|---|---|

| R1 (all data) | <0.05 |

| CCDC deposition | Include H-bond distances and angles . |

What methodologies are employed to identify biological targets of this compound?

Q. Advanced

- Kinase profiling : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) to assess inhibition (IC₅₀ values) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like Aurora kinases or PARP-1 .

- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for putative targets .

Q. Key considerations :

- Validate computational predictions with mutagenesis studies (e.g., alanine scanning of binding pockets).

- Cross-reference with structural analogs (e.g., 5-nitroindazole derivatives) to infer pharmacophores .

How should researchers address contradictions in reported biological activities of this compound across studies?

Q. Advanced

- Experimental variables :

- Cell line specificity : Test activity across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent effects.

- Nitro group stability : Monitor compound integrity via LC-MS under assay conditions (e.g., DMSO stock oxidation) .

- Data normalization :

- Use internal controls (e.g., β-actin in Western blots) to standardize activity measurements.

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves.

Case study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in assay pH or serum content in media .

What computational approaches are used to predict the reactivity of the nitro group in this compound?

Q. Advanced

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to model nitro group reduction potentials and electron affinity .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Degradation pathways : Simulate nitro group reduction (e.g., to amine) under physiological conditions using QM/MM methods .

How can researchers validate the purity of this compound for in vivo studies?

Q. Advanced

- Multi-method validation :

- Residual solvent testing : GC-MS to quantify DMF or DMSO traces (<500 ppm per ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.